molecular formula C12H9F3N2O B3040713 1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone CAS No. 231947-22-1

1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

Cat. No.: B3040713
CAS No.: 231947-22-1
M. Wt: 254.21 g/mol
InChI Key: AQFXIWDRLHRFIC-UHFFFAOYSA-N
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Description

“1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” is a pyrazoline derivative . Pyrazolines are five-membered ring compounds with two nitrogen atoms at different positions . They are known for their broad-spectrum utility and are present in several marketed molecules with a wide range of uses .


Synthesis Analysis

Pyrazolines can be prepared via a 1,4-addition reaction of hydrazine on chalcones, followed by cyclization of the adduct in the presence of acetic acid . Other synthesis strategies include the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various characterization techniques like FT-IR, Ultraviolet/visible spectroscopy, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Pyrazolines undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles, a related compound, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted using quantum chemical calculations using DFT (density functional theory). These calculations can explore optimized geometries, FMOs (Frontier molecular orbitals), NBOs (Nonbonding orbitals) of synthesized compounds, and predict their NLO (Nonlinear optical) properties .

Future Directions

The future directions in the study of “1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone” and related compounds could involve the development of new greener and more economical ways for their synthesis . Additionally, further studies could be conducted to explore their potential pharmacological activities and applications in various fields of science .

Properties

IUPAC Name

1-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-8(18)17-10(9-5-3-2-4-6-9)7-11(16-17)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFXIWDRLHRFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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